Superior Efficacy in Severe Vomiting: Ondansetron vs. Placebo and Comparators in Network Meta-Analysis
In a network meta-analysis of 10 randomized controlled trials (RCTs) including 917 adults, ondansetron was one of only two 5-HT₃ antagonists (along with ramosetron) to demonstrate a statistically significant reduction in the risk of severe vomiting compared to placebo [1]. This differentiation was not observed for other commonly used agents like granisetron or palonosetron in this specific analysis.
| Evidence Dimension | Reduction in risk of severe vomiting (number of patients without severe vomiting) |
|---|---|
| Target Compound Data | Significantly superior to placebo (exact odds ratio not provided for this specific comparison, but p<0.05) |
| Comparator Or Baseline | Placebo and other 5-HT₃ antagonists (granisetron, dolasetron, palonosetron, tropisetron) which were not significantly superior to placebo in this specific NMA |
| Quantified Difference | Only ondansetron and ramosetron were significantly superior to placebo in the NMA on severe vomiting |
| Conditions | Network meta-analysis of 10 RCTs, 917 adults undergoing chemotherapy (systematic review including studies up to December 2015) |
Why This Matters
Demonstrates a clinically meaningful efficacy advantage in preventing severe vomiting, a critical endpoint for patient quality of life and treatment adherence.
- [1] Tricco, A. C., Blondal, E., Veroniki, A. A., Soobiah, C., Vafaei, A., Ivory, J., ... & Straus, S. E. (2016). Comparative safety and effectiveness of serotonin receptor antagonists in patients undergoing chemotherapy: a systematic review and network meta-analysis. BMC Medicine, 14(1), 216. View Source
